molecular formula C16H14FN3O2 B2784854 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea CAS No. 1171033-27-4

1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea

Cat. No. B2784854
CAS RN: 1171033-27-4
M. Wt: 299.305
InChI Key: RZLBTYMTLXFEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea, also known as FIIN-1, is a small molecule inhibitor that targets the oncogenic receptor tyrosine kinase (RTK) family. It has shown great potential as a therapeutic agent for the treatment of various types of cancers, including breast cancer, lung cancer, and glioblastoma.

Mechanism of Action

1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea binds to the ATP-binding pocket of RTKs, preventing their activation and downstream signaling. This ultimately leads to cell cycle arrest and apoptosis in cancer cells. This compound has been shown to be highly selective for RTKs, and does not affect other kinases or non-cancerous cells.
Biochemical and Physiological Effects:
This compound has been found to inhibit the growth and survival of various cancer cell lines, including those resistant to conventional chemotherapy. It has also been shown to reduce tumor size and metastasis in mouse models of breast cancer and lung cancer. Additionally, this compound has been found to sensitize cancer cells to radiation therapy, increasing its effectiveness.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea in lab experiments is its high specificity for RTKs, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is that this compound has a relatively short half-life, which may require frequent dosing in animal models.

Future Directions

There are several future directions for research on 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea. One area of focus is the development of more potent and selective analogs of this compound, which may have improved efficacy and safety profiles. Additionally, the combination of this compound with other targeted therapies or immunotherapies may enhance its anti-tumor effects. Finally, the use of this compound in patient-derived xenograft models may provide valuable insights into its clinical potential for cancer treatment.

Synthesis Methods

The synthesis of 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea involves the reaction of 4-fluoroaniline with 2-oxoindoline-1-acetic acid to form an intermediate product, which is then treated with phosgene and methylamine to yield the final product. This synthesis method has been optimized and improved over the years, resulting in a high yield and purity of this compound.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea has been extensively studied in various preclinical models of cancer, and has shown promising results in inhibiting tumor growth and metastasis. It has been found to selectively target RTKs, which are often overexpressed or mutated in cancer cells, leading to uncontrolled cell proliferation and survival.

properties

IUPAC Name

1-(4-fluorophenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-20-14-7-6-13(8-10(14)9-15(20)21)19-16(22)18-12-4-2-11(17)3-5-12/h2-8H,9H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLBTYMTLXFEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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